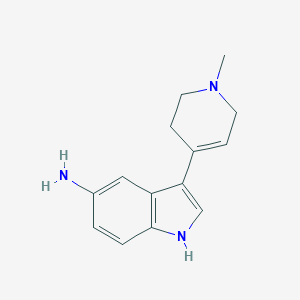

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For this compound, the InChI code is1S/C9H14N2/c1-11-7-4-9(5-8-11)3-2-6-10/h4H,2-3,5,7-8H2,1H3 . Chemical Reactions Analysis

Specific chemical reactions involving “3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine” are not available in the sources I have access to. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Wissenschaftliche Forschungsanwendungen

1. 5-HT6 Receptor Agonism

- A study by Mattsson et al. (2005) focused on synthesizing and evaluating a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles for their activity on the 5-HT6 receptor. The most potent agonist identified was a related compound with a chloro substitution, exhibiting high affinity and functional activity in assays measuring cyclic AMP production (Mattsson et al., 2005).

2. Synthesis and Reactions of Related Compounds

- Martinez et al. (1984) explored the synthesis and reactions of compounds structurally similar to 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine, investigating their cyclization and transformation properties, which are fundamental in medicinal chemistry (Martinez et al., 1984).

3. Applications in Catalysis

- Singh et al. (2017) reported the synthesis of ligands with an indole core, such as 1-pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, and their applications in forming palladacycles. These complexes, incorporating indole structures, demonstrated efficiency as catalysts in chemical reactions like the Suzuki–Miyaura coupling (Singh et al., 2017).

4. Antitumor Activity

- Nguyen et al. (1990) synthesized indole derivatives showing promising antitumor activity in various experimental tumor models, highlighting the potential of indole-based compounds in cancer treatment (Nguyen et al., 1990).

5. Structural Evaluations

- Kukuljan et al. (2016) synthesized and analyzed the crystal structures of indole derivatives, including 1-(5-methyl-1H-indol-6-yl)ethan-1-one. This type of research is crucial for understanding the physical and chemical properties of compounds related to 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine (Kukuljan et al., 2016).

6. Synthesis of Novel Derivatives for Anticancer Agents

- Redda and Gangapuram (2007) worked on synthesizing 1,3,4-oxadiazolyl tetrahydropyridines, a class of compounds that include indole derivatives, demonstrating anticancer activities in vitro on breast cancer cell lines (Redda & Gangapuram, 2007).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit neuronal nitric oxide synthase (nnos) .

Mode of Action

It’s known that nitric oxide synthase inhibitors typically work by binding to the active site of the enzyme, preventing it from producing nitric oxide .

Biochemical Pathways

Nitric oxide synthase inhibitors generally affect pathways involving nitric oxide, a molecule that plays a key role in many physiological and pathological processes .

Pharmacokinetics

The compound’s physical form is listed as a liquid , which could potentially influence its bioavailability.

Result of Action

Inhibition of nitric oxide synthase can lead to a decrease in the production of nitric oxide, which may have various effects depending on the context .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can often affect the action of a compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-4,8-9,16H,5-7,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLPZSNNVNTZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456949 | |

| Record name | 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine | |

CAS RN |

116480-62-7 | |

| Record name | 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

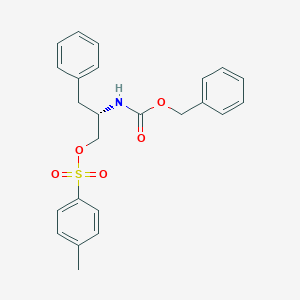

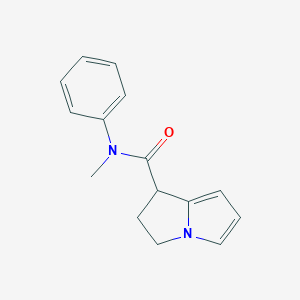

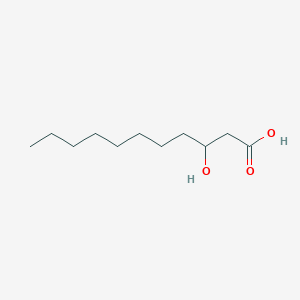

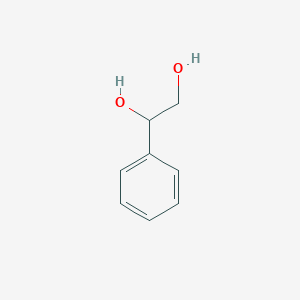

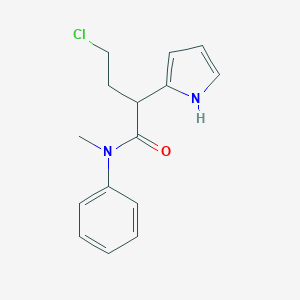

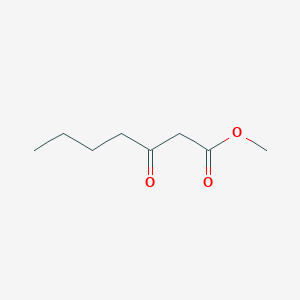

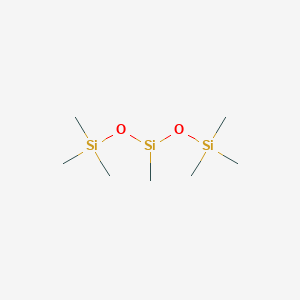

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)

![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)